molecular formula C8H9N3O3 B14426458 BENZYLAMINE, N-METHYL-p-NITRO-N-NITROSO- CAS No. 84174-24-3

BENZYLAMINE, N-METHYL-p-NITRO-N-NITROSO-

Cat. No.: B14426458
CAS No.: 84174-24-3
M. Wt: 195.18 g/mol
InChI Key: ILORRQUFQKFPBB-UHFFFAOYSA-N
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Description

Benzylamine, N-methyl-p-nitro-N-nitroso-: is a complex organic compound that belongs to the class of nitrosamines These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzylamine, N-methyl-p-nitro-N-nitroso- typically involves the nitrosation of N-methyl-p-nitrobenzylamine. This process can be carried out using nitrous acid (HNO2) in an acidic medium. The reaction conditions often require a cold acidic solution to facilitate the formation of the nitroso compound .

Industrial Production Methods: Industrial production of Benzylamine, N-methyl-p-nitro-N-nitroso- may involve large-scale nitrosation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Benzylamine, N-methyl-p-nitro-N-nitroso- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Benzylamine, N-methyl-p-nitro-N-nitroso- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and effects on biological systems.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzylamine, N-methyl-p-nitro-N-nitroso- involves its interaction with molecular targets and pathways. The nitroso group can participate in various chemical reactions, including nitrosation and nitrosylation, which can modify the function of biomolecules. The compound’s effects are mediated through its ability to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Uniqueness: Its nitroso group distinguishes it from other similar compounds and contributes to its unique properties .

Properties

CAS No.

84174-24-3

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N-methyl-N-[(4-nitrophenyl)methyl]nitrous amide

InChI

InChI=1S/C8H9N3O3/c1-10(9-12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3

InChI Key

ILORRQUFQKFPBB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)[N+](=O)[O-])N=O

Origin of Product

United States

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